molecular formula C9H12N2O4 B15277286 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B15277286
M. Wt: 212.20 g/mol
InChI Key: TWQFLXYOJOJHAE-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of suitable catalysts . Another approach involves the cyclization of α,β-unsaturated imines with acetylenedicarboxylates .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. These methods often employ catalytic processes and solvent-free conditions to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

5-(hydroxymethyl)-5-methyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-9(5-12)2-3-11-7(15-9)4-6(10-11)8(13)14/h4,12H,2-3,5H2,1H3,(H,13,14)

InChI Key

TWQFLXYOJOJHAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=CC(=N2)C(=O)O)O1)CO

Origin of Product

United States

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